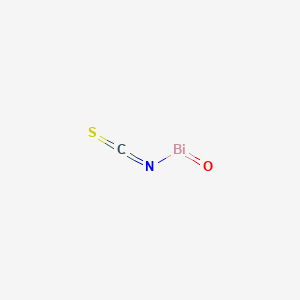![molecular formula C14H16Br2O2 B14485401 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane CAS No. 65409-16-7](/img/structure/B14485401.png)
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane is a chemical compound that features a phenoxy group attached to an oxane ring, with a dibromocyclopropyl substituent on the phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane typically involves the reaction of 2,2-dibromocyclopropyl phenol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to other functional groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane involves its interaction with specific molecular targets. The dibromocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may also contribute to the compound’s overall activity by facilitating binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]oxane
- 2-[4-(2,2-Difluorocyclopropyl)phenoxy]oxane
- 2-[4-(2,2-Diiodocyclopropyl)phenoxy]oxane
Uniqueness
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane is unique due to the presence of the dibromocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65409-16-7 |
|---|---|
Formule moléculaire |
C14H16Br2O2 |
Poids moléculaire |
376.08 g/mol |
Nom IUPAC |
2-[4-(2,2-dibromocyclopropyl)phenoxy]oxane |
InChI |
InChI=1S/C14H16Br2O2/c15-14(16)9-12(14)10-4-6-11(7-5-10)18-13-3-1-2-8-17-13/h4-7,12-13H,1-3,8-9H2 |
Clé InChI |
OIQWDXAZWYJXJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=C(C=C2)C3CC3(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



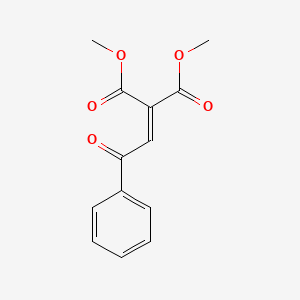
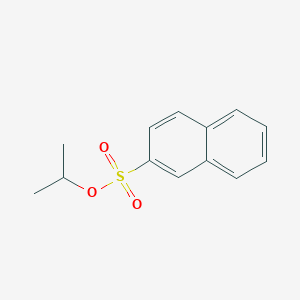
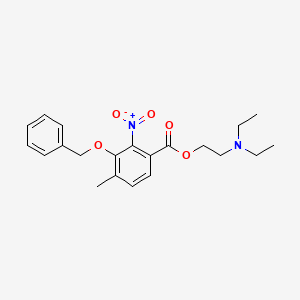
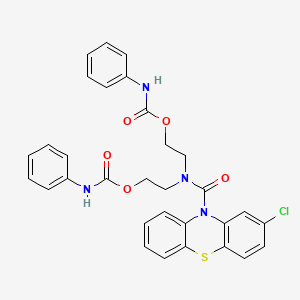
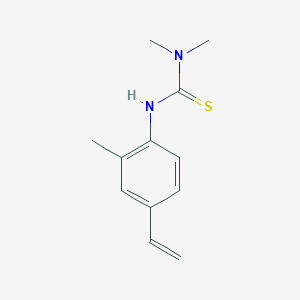
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
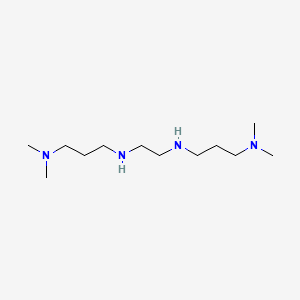
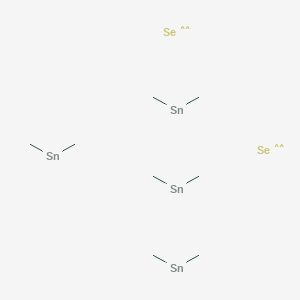
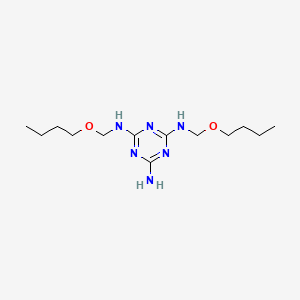
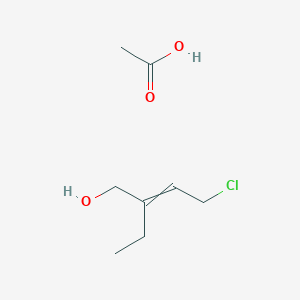
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
